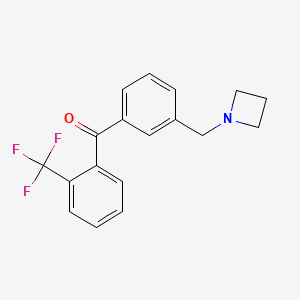
3'-Azetidinomethyl-2-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azetidinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO12. It has a molecular weight of 319.3 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone from the web search results.Molecular Structure Analysis
The molecular structure of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone is represented by the formula C18H16F3NO12. However, the specific structural details or the 3D conformation of the molecule are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not detailed in the search results. The molecular weight is known to be 319.3 g/mol1.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Azetidinones, including compounds similar to 3'-Azetidinomethyl-2-trifluoromethylbenzophenone, have been studied for their unique reactivity and synthesis methods. For instance, research by Zoghbi and Warkentin (1992) explored the formation of azetinone from β-lactam-4-ylidene, highlighting the intricate reactions and structural transformations in this class of compounds (Zoghbi & Warkentin, 1992).
Antitumor and Antimicrobial Applications
- The antitumor potential of azetidinones has been a significant area of research. Greene et al. (2016) synthesized and evaluated a series of azetidinones for their antiproliferative properties, finding potent compounds with the ability to inhibit cancer cell growth (Greene et al., 2016).
- Additionally, Woulfe and Miller (1985) synthesized azetidinone derivatives with notable antimicrobial activity, particularly against Gram-negative bacteria (Woulfe & Miller, 1985).
Cytotoxicity and Biological Activity Studies
- The relationship between the structure of azetidinones and their biological characteristics has been explored, as seen in the study by Veinberg et al. (2003), which revealed anticancer effects in vitro (Veinberg et al., 2003).
- Ilango and Arunkumar (2011) investigated novel azetidinone derivatives for their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents (Ilango & Arunkumar, 2011).
Safety And Hazards
The safety data sheet for 3’-Azetidinomethyl-2-trifluoromethylbenzophenone was not found in the search results. It’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions or potential applications of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not specified in the search results. As it is used for research purposes1, it may have potential applications in various scientific studies.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
Propiedades
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-8-2-1-7-15(16)17(23)14-6-3-5-13(11-14)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQILARDKWHDQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643267 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898771-91-0 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

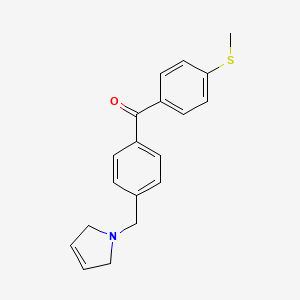
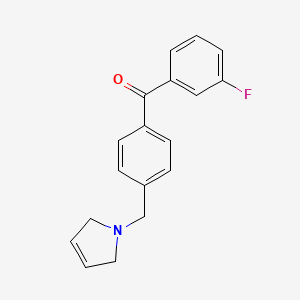
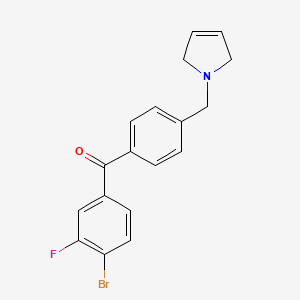
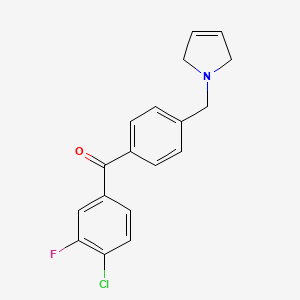
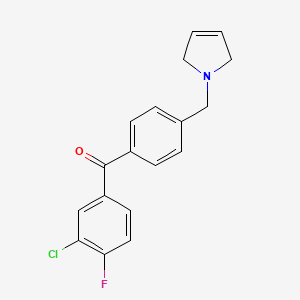
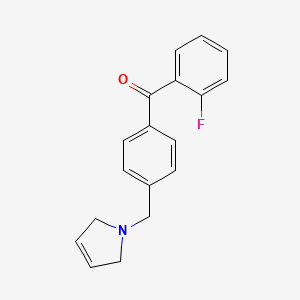
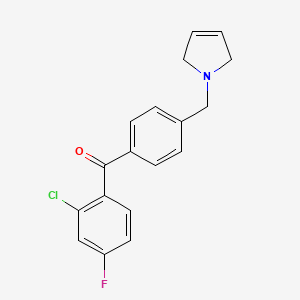
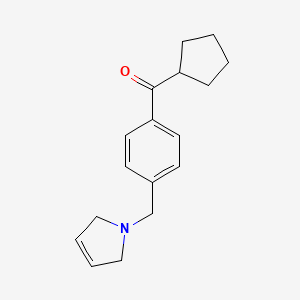
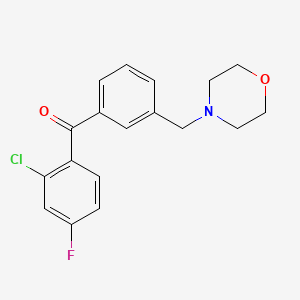
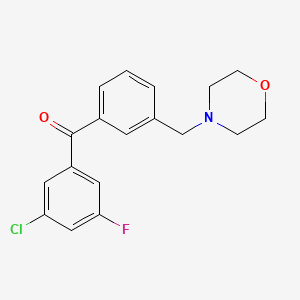
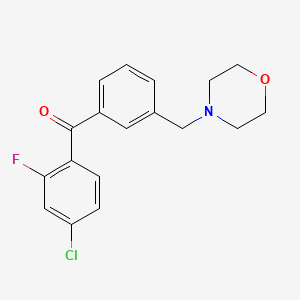
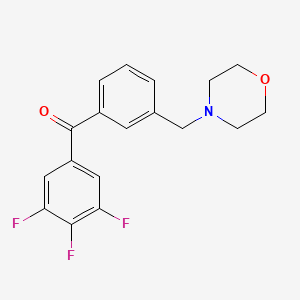
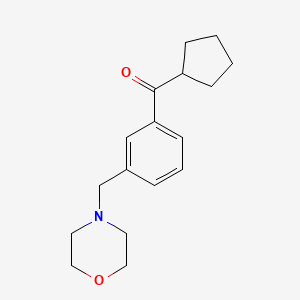
![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)